molecular formula C16H16N2O5 B5349985 5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole

5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole

Cat. No. B5349985
M. Wt: 316.31 g/mol
InChI Key: AZYLXHCDYAKSPM-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole is a chemical compound that has gained significant attention from scientists due to its potential applications in various fields, including medicine and agriculture. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in its ring structure.

Mechanism of Action

The mechanism of action of 5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. In addition, this compound has been found to exhibit insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole in lab experiments is its potential as a multi-functional compound. It has been shown to have anti-inflammatory, anti-cancer, insecticidal, and fungicidal properties, making it a versatile tool for researchers in various fields. However, one of the limitations of using this compound is its complex synthesis method, which requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Future Directions

There are several potential future directions for research on 5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole. One area of interest is its potential as a pesticide, as it has been shown to exhibit insecticidal and fungicidal properties. Further studies could focus on optimizing its efficacy and safety as a pesticide. Another area of interest is its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Future research could focus on identifying the specific signaling pathways and enzymes targeted by this compound and optimizing its efficacy and safety as a cancer treatment. Overall, this compound has the potential to be a valuable tool for researchers in various fields, and further studies could lead to new applications and discoveries.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, including medicine and agriculture. Its complex synthesis method and multi-functional properties make it a versatile tool for researchers in various fields. Further studies could lead to new applications and discoveries, making this compound an exciting area of research.

Synthesis Methods

The synthesis of 5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole involves the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with nitromethane in the presence of a base to obtain the corresponding nitrostyrene. This nitrostyrene is then reacted with methyl acetoacetate and ammonium acetate to form the desired isoxazole derivative. The overall process involves multiple steps and requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole has been studied extensively for its potential applications in various fields. In the medical field, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties.

properties

IUPAC Name

5-[(Z)-2-(3-methoxy-4-prop-2-enoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-4-9-22-13-7-5-12(10-15(13)21-3)6-8-14-16(18(19)20)11(2)17-23-14/h4-8,10H,1,9H2,2-3H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYLXHCDYAKSPM-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC(=C(C=C2)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC(=C(C=C2)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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